2-Bromoquinazoline
Overview
Description
2-Bromoquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It is a derivative of quinazoline, where a bromine atom is substituted at the second position of the quinazoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
2-Bromoquinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have been linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
Quinazoline derivatives have been studied for their interaction with biological targets . These studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These studies have noted that altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Bromoquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and replication processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and altering gene expression . In particular, this compound affects the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound can reduce the growth and spread of cancer cells. Furthermore, it influences cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, altering their function and stability . These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as liver and kidney damage . These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The metabolites of this compound can also interact with other enzymes and proteins, potentially affecting their activity . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in various pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it can also be actively transported by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can be uneven, with higher concentrations in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s localization can be influenced by post-translational modifications and the presence of targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoquinazoline can be synthesized through several methods, including:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between 2-aminobenzonitrile and bromine sources, resulting in the formation of this compound.
Metal-mediated reaction: Transition metals such as copper or palladium can catalyze the formation of this compound from appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
2-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: Although less common, this compound can undergo oxidation or reduction reactions to form different quinazoline derivatives.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form complex quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium or copper catalysts along with ligands and bases.
Major Products Formed:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Complex quinazoline derivatives through coupling reactions.
Scientific Research Applications
2-Bromoquinazoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science:
Comparison with Similar Compounds
2-Bromoquinazoline can be compared with other quinazoline derivatives such as:
Quinazolinone: Known for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
Quinoxaline: Another nitrogen-containing heterocycle with significant antibacterial and anticancer activities.
Uniqueness of this compound:
- The presence of the bromine atom at the second position provides unique reactivity, making it a versatile intermediate for further functionalization.
- Its derivatives have shown promising results in various biological assays, highlighting its potential in drug discovery .
Properties
IUPAC Name |
2-bromoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQSBSGAHYOIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316275-31-6 | |
Record name | 2-bromoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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